4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
Description
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene backbone substituted with bromine atoms at the 4- and 5-positions, linked to a carboxamide group. The carboxamide nitrogen is further connected to a propyl chain terminating in a 1H-imidazole ring. The compound is cataloged under the identifier EN300-37274794 by Enamine Ltd., a leading supplier of building blocks for drug discovery .
Key features of the compound include:
- Molecular weight: Calculated at ~447.15 g/mol (based on formula C₁₁H₁₂Br₂N₃OS).
- Reactivity: Bromine substituents may enhance electrophilic properties, while the imidazole group provides a basic nitrogen for hydrogen bonding or coordination.
- Solubility: Likely moderate in polar aprotic solvents (e.g., DMSO) due to the imidazole and carboxamide groups.
Properties
Molecular Formula |
C11H11Br2N3OS |
|---|---|
Molecular Weight |
393.10 g/mol |
IUPAC Name |
4,5-dibromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c12-8-6-9(18-10(8)13)11(17)15-2-1-4-16-5-3-14-7-16/h3,5-7H,1-2,4H2,(H,15,17) |
InChI Key |
KGYWZRPTOMCUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Method I: Carbonyldiimidazole-Mediated Coupling
- The 4,5-dibromo-thiophene-2-carboxylic acid is reacted with 1,1'-carbonyldiimidazole in an inert solvent (dioxane, dimethylformamide, or tetrahydrofuran) at room temperature for 1-3 hours to form an activated intermediate.
- The 3-(1H-imidazol-1-yl)propylamine (free base or salt) is then added to this mixture.
- The reaction mixture is heated at reflux for 1-5 hours to complete amide bond formation.
- After concentration, the product is isolated by extraction with organic solvents and aqueous base wash, yielding the free base of the amide.
Method II: Acid Chloride or Acid Anhydride Coupling
- The acid chloride or acid anhydride of 4,5-dibromo-thiophene-2-carboxylic acid is prepared.
- This reactive species is then reacted with the amine in an inert solvent such as dichloromethane, chloroform, or carbon tetrachloride at ambient temperature for up to 18 hours.
- The reaction is carried out in the presence of an acid acceptor such as aqueous sodium hydroxide, potassium hydroxide, soda ash, or concentrated aqueous ammonia to neutralize the generated acid.
- The organic phase is washed, dried, and concentrated to yield the amide product as a crystalline free base.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amine preparation | Imidazole + acrylonitrile; hydrogenation | None (neat), then methanol | 70-100°C; hydrogenation at ambient | 3 h + 6 h hydrogenation | Raney Ni catalyst, ammonium hydroxide |
| Acid activation (Method I) | 1,1'-carbonyldiimidazole | Dioxane, DMF, THF | Ambient | 1-3 h | Forms reactive imidazolide intermediate |
| Amide coupling (Method I) | Add amine to activated acid intermediate | Same as above | Reflux | 1-5 h | Followed by aqueous base wash |
| Acid chloride preparation | Thionyl chloride or oxalyl chloride | Inert solvent (e.g., CH2Cl2) | Ambient to reflux | 1-3 h | Generates acid chloride intermediate |
| Amide coupling (Method II) | Acid chloride + amine + acid acceptor | CH2Cl2, CHCl3, CCl4 | Ambient | Up to 18 h | Acid acceptor neutralizes HCl formed |
| Alkylation (Method III) | Sodium hydride + alkyl halide | Dioxane, DMF, THF | Ambient | 12-24 h | For alkylation of amide derivatives |
Purification and Characterization
- After reaction completion, the mixture is typically concentrated under reduced pressure.
- The residue is extracted with organic solvents (e.g., dichloromethane).
- The organic layer is washed with aqueous base to remove impurities.
- Drying over anhydrous sodium sulfate and concentration yields crude product.
- Recrystallization from ethanol or other suitable solvents affords pure 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide.
- Characterization is performed by melting point determination, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
Additional Notes
- The preparation of the amine component is crucial and must be carefully controlled to avoid side reactions.
- The choice between carbonyldiimidazole activation and acid chloride method depends on availability of reagents and sensitivity of functional groups.
- The dibromo substitution pattern on the thiophene ring can influence reactivity and must be confirmed by spectroscopic methods.
- These compounds have been studied for their biological activity, particularly as thromboxane synthetase inhibitors, which underscores the importance of purity and structural integrity in their synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and a base such as K2CO3 (potassium carbonate).
Oxidation and Reduction: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) and reducing agents like NaBH4 (sodium borohydride) are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the dibromo groups can yield various substituted thiophene derivatives, while oxidation of the imidazole ring can produce imidazole N-oxides.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involving imidazole or thiophene moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dibromothiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the dibromothiophene moiety can engage in halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-carboxamide derivatives , which are explored for diverse biological activities, including kinase inhibition and antimicrobial effects. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Bromine vs.
Alkyl Chain Length : The propyl linker in the target compound likely improves membrane permeability compared to shorter chains (e.g., ethyl), as observed in related imidazole-containing drugs.
Imidazole Positioning : The terminal imidazole group is critical for interactions with metal ions (e.g., in metalloenzymes) or protonated residues in acidic environments.
Research Findings and Limitations
No peer-reviewed studies specifically investigating 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide were identified in the provided evidence. However, analogous compounds highlight trends:
Biological Activity
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is C11H11Br2N3OS. The compound features a thiophene ring substituted with bromine and an imidazole moiety, which are critical for its biological activity.
Research indicates that compounds similar to 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide may inhibit specific enzymes or pathways associated with disease processes. For instance, related compounds have been shown to inhibit thromboxane synthetase, which is involved in platelet aggregation and vascular function . This inhibition can be beneficial in conditions characterized by excessive thromboxane production, such as cardiovascular diseases.
Biological Activity
The biological activity of 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide has been assessed in various studies:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds in the same class. For example, related imidazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Inhibition of MmpL3
Another significant aspect of the biological activity is the inhibition of MmpL3 (mycobacterial membrane protein large 3), which is crucial for the survival of certain pathogenic bacteria such as Mycobacterium tuberculosis. Compounds with structural similarities to the target compound have shown promising results with MIC values as low as 0.125 µg/mL against Mycobacterium abscessus .
Case Studies
Case Study 1: Antimycobacterial Activity
A study highlighted the effectiveness of a series of imidazole derivatives in inhibiting MmpL3, showcasing their potential as new therapeutic agents against nontuberculous mycobacterial infections . The compound's structure plays a vital role in its interaction with MmpL3, emphasizing the importance of substituents on the imidazole ring.
Case Study 2: Thromboxane Synthetase Inhibition
In another study focusing on thromboxane synthetase inhibition, it was found that similar compounds could significantly reduce thromboxane levels in vitro, suggesting potential applications in managing thrombotic disorders . This highlights the dual therapeutic potential of compounds like 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
